5-bromo-1H-indazol-4-amine 5-bromo-1H-indazol-4-amine
Brand Name: Vulcanchem
CAS No.: 1891120-48-1
VCID: VC11991605
InChI: InChI=1S/C7H6BrN3/c8-5-1-2-6-4(7(5)9)3-10-11-6/h1-3H,9H2,(H,10,11)
SMILES: C1=CC(=C(C2=C1NN=C2)N)Br
Molecular Formula: C7H6BrN3
Molecular Weight: 212.05 g/mol

5-bromo-1H-indazol-4-amine

CAS No.: 1891120-48-1

Cat. No.: VC11991605

Molecular Formula: C7H6BrN3

Molecular Weight: 212.05 g/mol

* For research use only. Not for human or veterinary use.

5-bromo-1H-indazol-4-amine - 1891120-48-1

Specification

CAS No. 1891120-48-1
Molecular Formula C7H6BrN3
Molecular Weight 212.05 g/mol
IUPAC Name 5-bromo-1H-indazol-4-amine
Standard InChI InChI=1S/C7H6BrN3/c8-5-1-2-6-4(7(5)9)3-10-11-6/h1-3H,9H2,(H,10,11)
Standard InChI Key CVXAQLVIOGXXSX-UHFFFAOYSA-N
SMILES C1=CC(=C(C2=C1NN=C2)N)Br
Canonical SMILES C1=CC(=C(C2=C1NN=C2)N)Br

Introduction

Chemical Identity and Structural Characteristics

5-Bromo-1H-indazol-4-amine (CAS: 1891120-48-1) belongs to the indazole class of heterocyclic compounds, characterized by a fused benzene and pyrazole ring system. Its molecular formula is C7H6BrN3\text{C}_7\text{H}_6\text{BrN}_3, with a molecular weight of 212.05 g/mol . Key identifiers include:

PropertyValueSource
IUPAC Name5-bromo-1H-indazol-4-aminePubChem
SMILESC1=CC(=C(C2=C1NN=C2)N)BrPubChem
InChIKeyCVXAQLVIOGXXSX-UHFFFAOYSA-NPubChem
Molecular FormulaC7H6BrN3\text{C}_7\text{H}_6\text{BrN}_3PubChem

The compound’s structure features a bromine atom at the 5-position and an amino group at the 4-position, conferring distinct electronic and steric properties. X-ray crystallography data, though unavailable for this specific isomer, suggests that analogous indazoles adopt planar geometries with intramolecular hydrogen bonding between the amine and adjacent nitrogen atoms .

Synthesis and Manufacturing

Synthetic Routes

While direct synthesis methods for 5-bromo-1H-indazol-4-amine are sparsely documented, analogous indazole derivatives provide insight into plausible pathways. A common strategy involves cyclocondensation of substituted benzophenones with hydrazine derivatives. For example, 5-bromo-1H-indazol-3-amine (CAS: 61272-71-7) is synthesized via refluxing 5-bromo-2-fluorobenzonitrile with hydrazine hydrate at 95°C . Adapting this method for the 4-amine isomer would require strategic positioning of functional groups in the precursor.

Hypothetical Synthesis Pathway:

  • Starting Material: 4-nitro-5-bromoindazole (hypothetical).

  • Reduction: Catalytic hydrogenation or hydrazine-mediated reduction to convert the nitro group to an amine.

  • Purification: Chromatography or recrystallization to isolate the 4-amine isomer.

Challenges include regioselective amination and avoiding side reactions at the 3-position, a common issue in indazole functionalization .

Physicochemical Properties

Stability and Reactivity

  • Thermal Stability: Indazoles generally exhibit moderate thermal stability, with decomposition temperatures above 200°C.

  • Solubility: Predicted low solubility in polar solvents (e.g., water) due to aromaticity and bromine’s hydrophobic effects.

  • Reactivity: The amino group at the 4-position is susceptible to electrophilic substitution, while the bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura) .

Spectroscopic Data

  • 1H^1\text{H} NMR: For the 3-amine isomer, signals appear at δ 11.55 (s, 1H, NH), 7.92 (d, J=1.87 Hz, 1H), and 7.19 (d, J=8.78 Hz, 1H) . The 4-amine isomer would likely show upfield shifts for protons adjacent to the amine.

  • Mass Spectrometry: Expected molecular ion peak at m/z 212.05 (M+^+) .

Research Gaps and Future Directions

  • Synthetic Optimization: Developing regioselective methods for 4-amine indazoles remains critical.

  • Biological Screening: Prioritize in vitro assays to evaluate this compound’s kinase inhibition or cytotoxicity.

  • Crystallographic Studies: Resolving its 3D structure would aid in computational drug design.

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